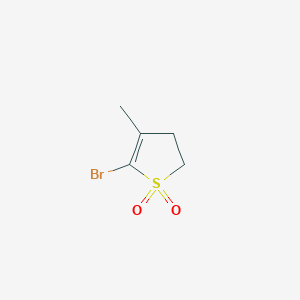
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IFLAB-BB F1068-0036, also known as 5-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide, is a chemical compound with the molecular formula C5H7BrO2S and a molecular weight of 211.07 g/mol . This compound is categorized under miscellaneous compounds and is primarily used in various scientific research applications .
Chemical Reactions Analysis
IFLAB-BB F1068-0036 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into thiophene derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
IFLAB-BB F1068-0036 has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of IFLAB-BB F1068-0036 involves its interaction with specific molecular targets and pathways. As a brominated thiophene derivative, it can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
IFLAB-BB F1068-0036 can be compared with other similar compounds, such as:
5-Bromo-2,3-dihydrothiophene 1,1-dioxide: Similar in structure but lacks the methyl group.
4-Methyl-2,3-dihydrothiophene 1,1-dioxide: Similar in structure but lacks the bromine atom.
5-Chloro-4-methyl-2,3-dihydrothiophene 1,1-dioxide: Similar in structure but contains a chlorine atom instead of bromine.
The uniqueness of IFLAB-BB F1068-0036 lies in its specific combination of bromine and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7BrO2S |
|---|---|
Molecular Weight |
211.08 g/mol |
IUPAC Name |
5-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7BrO2S/c1-4-2-3-9(7,8)5(4)6/h2-3H2,1H3 |
InChI Key |
PSMXJESKICQYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(S(=O)(=O)CC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


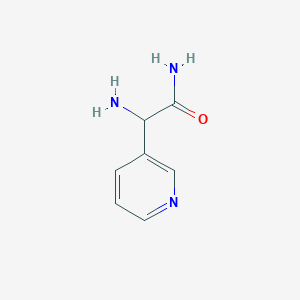
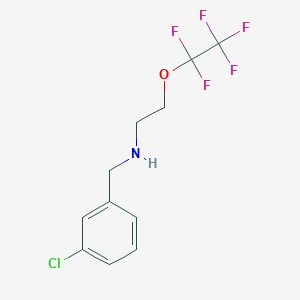

![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)



![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)
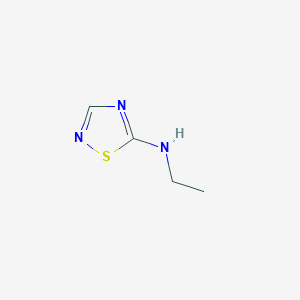
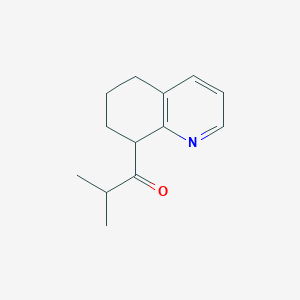
![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)
![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
